molecular formula C16H12BrN3O2 B2860572 2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione CAS No. 497061-05-9

2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2860572
CAS No.: 497061-05-9
M. Wt: 358.195
InChI Key: JGFBIVMIAMUBBP-UHFFFAOYSA-N
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Description

This compound features a 1,3-indandione core (2,3-dihydro-1H-indene-1,3-dione) substituted with a methylidene group linked to a 5-bromo-4,6-dimethylpyrimidin-2-ylamine moiety. Its synthesis likely involves condensation between 5-bromo-4,6-dimethylpyrimidin-2-amine and 1,3-indandione derivatives under acidic or catalytic conditions, analogous to methods in related studies .

Properties

IUPAC Name

2-[(E)-(5-bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c1-8-13(17)9(2)20-16(19-8)18-7-12-14(21)10-5-3-4-6-11(10)15(12)22/h3-7,21H,1-2H3/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJKDFYDHSOKGS-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N=CC2=C(C3=CC=CC=C3C2=O)O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC(=N1)/N=C/C2=C(C3=CC=CC=C3C2=O)O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Synthesis of 5-Bromo-4,6-dimethylpyrimidin-2-amine

The pyrimidine core is synthesized via bromination of 4,6-dimethylpyrimidin-2-amine. Two primary methods are documented:

N-Bromosuccinimide (NBS)-Mediated Bromination

A solution of 4,6-dimethylpyrimidin-2-amine (2.5 g, 26.29 mmol) in acetonitrile (25 mL) is treated with NBS (4.6 g, 27.9 mmol) under ice cooling, stirred overnight in darkness, and purified via vacuum drying to yield 5-bromo-4,6-dimethylpyrimidin-2-amine (97% yield). This method ensures regioselectivity at the 5-position due to the electron-donating methyl groups directing bromination.

Elemental Bromine in Dichloromethane

Alternatively, 4,6-dimethylpyrimidin-2-amine (25.0 g, 204.64 mmol) in dichloromethane (500 mL) reacts with bromine (163 g, 1.02 mol) at 0°C, followed by neutralization with NaHCO₃ and extraction to yield 75.3% product. This approach, while efficient, requires careful handling of toxic bromine vapor.

Table 1: Comparison of Bromination Methods

Method Reagent Solvent Yield (%) Selectivity
NBS-mediated NBS Acetonitrile 97 High
Elemental bromine Br₂ DCM 75.3 Moderate

Knoevenagel Condensation with Indane-1,3-dione

The methylidene bridge is formed via condensation of 5-bromo-4,6-dimethylpyrimidin-2-amine with indane-1,3-dione. This reaction proceeds under Knoevenagel conditions, typically using piperidine or sodium acetate as a base.

Standard Protocol

A mixture of indane-1,3-dione (1.0 eq), 5-bromo-4,6-dimethylpyrimidin-2-amine (1.1 eq), and piperidine (10 mol%) in ethanol is refluxed for 12 hours. The product precipitates upon cooling and is recrystallized from ethanol.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) in ethanol with sodium acetate accelerates the reaction, improving yields to 85–90%. This method reduces side products from prolonged heating.

Mechanistic Insight : The amine group attacks the carbonyl carbon of indane-1,3-dione, forming an enamine intermediate that undergoes dehydration to yield the methylidene bridge.

Structural Characterization and Validation

Spectroscopic Analysis

  • FT-IR : A strong absorption at 1680–1700 cm⁻¹ confirms the carbonyl groups of indane-1,3-dione. The N–H stretch (3300–3400 cm⁻¹) and C–Br vibration (600–650 cm⁻¹) validate the pyrimidine moiety.
  • ¹H NMR : Key signals include δ 2.37 (s, 6H, CH₃), δ 7.02 (s, 1H, pyrimidine-H), and δ 8.45 (s, 1H, methylidene-H).
  • MS : Molecular ion peak at m/z 389.2 ([M+H]⁺) aligns with the theoretical mass.

Computational Modeling

Density functional theory (DFT) calculations (Jaguar software) predict HOMO-LUMO gaps of 4.2–4.5 eV, correlating with the compound’s stability and electronic properties.

Optimization and Challenges

Solubility Considerations

The intermediate chalcones exhibit poor aqueous solubility, but cyclization into the final product improves solubility due to reduced planarity.

Regioselectivity in Bromination

NBS offers superior regioselectivity over elemental bromine, as methyl groups direct electrophilic substitution to the 5-position.

Applications and Derivatives

While the target compound’s bioactivity remains under study, analogous nitrothiophene-pyrazoline hybrids show antitubercular activity (MIC: 5.71 μM). Derivatives with electron-withdrawing groups (e.g., –F, –NO₂) may enhance potency.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further investigation through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Indandione Core

2-({5-[8-(2-Ethylhexyl)-8H-thieno[2,3-b]indol-2-yl}thiophen-2-yl]methylidene)-2,3-dihydro-1H-indene-1,3-dione (Compound 3, )
  • Structure: The indandione core is substituted with a thienoindole-thiophene system.
  • Implications : Such modifications may favor applications in dye chemistry or organic electronics due to extended π-conjugation .
2-(2-Chlorobenzylidene)-1H-indene-1,3(2H)-dione ()
  • Structure: A chlorobenzylidene group replaces the pyrimidine-amino substituent.
  • Key Differences : The absence of a heterocyclic amine reduces hydrogen-bonding capacity, which could limit interactions with biological targets. The chlorine atom provides electron-withdrawing effects, altering redox properties .

Pyrimidine-Based Analogues

5-(2-Bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione ()
  • Structure : A pyrimidinetrione core with a bromobenzylidene substituent.
  • The bromine’s position on the benzylidene group may influence planarity and conjugation .
Compounds 2h and 2i ()
  • Structure: Indenopyrido[2,3-d]pyrimidine triones with methoxy and bromo-phenyl groups.
  • Key Differences : The fused tricyclic system enhances rigidity and may improve binding to macromolecular targets like kinases. The bromine substitution on the phenyl ring (Compound 2i) introduces steric and electronic effects distinct from the target compound’s pyrimidine bromine .
2-Amino-2,3-dihydro-1H-indene-5-carboxamide Derivatives ()
  • Structure : Carboxamide substituents on the indandione core.
  • Key Differences: The carboxamide group facilitates hydrogen bonding with biological targets (e.g., DDR1 kinase), whereas the pyrimidine-amino group in the target compound may engage in π-π stacking or halogen bonding via bromine .

Physicochemical Properties

Property Target Compound 2-(2-Chlorobenzylidene)-indandione Compound 2i
Molecular Weight ~415.2 g/mol 268.7 g/mol 387.2 g/mol
Melting Point Estimated >300°C Not reported 316–318°C
Solubility Low (rigid structure) Likely low Low (highly conjugated)
Key Functional Groups Pyrimidine-amino, Br, Me Chlorobenzylidene Bromophenyl, trione, pyrido

Research Implications

  • Drug Discovery: The pyrimidine-amino group in the target compound may enhance selectivity for enzymes or receptors compared to carboxamide or benzylidene analogues .
  • Material Science: Bromine and methyl groups could stabilize charge-transfer complexes in organic semiconductors, contrasting with thienoindole-based dyes .
  • Crystallography : Bromine’s heavy atom effect may facilitate single-crystal X-ray studies using SHELXL .

Biological Activity

The compound 2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione is a hybrid molecule that combines features of pyrimidine and indene structures. Its unique chemical composition suggests potential biological activities that merit investigation. This article explores the biological activity of this compound based on available literature, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H12BrN3O2C_{13}H_{12}BrN_3O_2, with a molar mass of approximately 320.16 g/mol. The structure features a 5-bromo-4,6-dimethylpyrimidine moiety linked to an indene-1,3-dione core through an imine bond. This structural arrangement is hypothesized to influence its biological interactions.

Biological Activity Overview

Research indicates that compounds containing both pyrimidine and indene derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have shown that pyrimidine derivatives possess significant antibacterial and antifungal properties. For instance, derivatives similar to the target compound have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, often demonstrating zones of inhibition comparable to standard antibiotics .
  • Antitumor Activity : Compounds with similar structural characteristics have been evaluated for their anticancer potential. The presence of the pyrimidine ring is often associated with enhanced cytotoxicity against cancer cell lines. In vitro studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and inhibition of topoisomerases .
  • Anti-inflammatory Effects : The indene structure has been linked to anti-inflammatory activities in various studies. Compounds derived from indenes have shown promise in reducing inflammation markers in cellular models, indicating potential therapeutic applications in treating inflammatory diseases .

The biological mechanisms underlying the activities of 2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione are multifaceted:

  • Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cellular proliferation and survival pathways. This includes inhibition of kinases and other enzymes critical for cancer cell growth.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis through ROS-mediated pathways.
  • Gene Expression Modulation : The compound may alter the expression of genes involved in cell cycle regulation and apoptosis, contributing to its antitumor effects.

Case Study 1: Antibacterial Evaluation

A recent study evaluated several pyrimidine derivatives for their antibacterial efficacy using the disc diffusion method against E. coli and B. subtilis. The results indicated that derivatives with similar structures to the target compound exhibited significant antibacterial activity with zones of inhibition ranging from 15 mm to 30 mm depending on the concentration used .

CompoundZone of Inhibition (mm)
Compound A25
Compound B20
Compound C15
Standard (Ciprofloxacin)32

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed that a derivative structurally related to the target compound induced significant cytotoxicity at concentrations as low as 10 µM. Flow cytometry analysis showed increased apoptosis rates compared to untreated controls .

Q & A

Q. What theoretical frameworks guide mechanistic studies of reactivity or supramolecular interactions?

  • Methodological Answer : Apply frontier molecular orbital theory to predict nucleophilic/electrophilic sites. For host-guest interactions, use Hirshfeld surface analysis on crystallographic data. Align with conceptual density functional theory (CDFT) to quantify interaction energies .

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